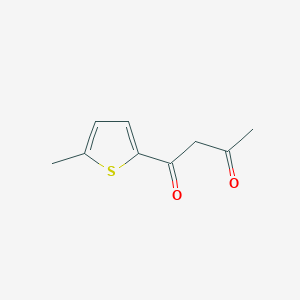
1-(5-Methylthiophen-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a heterocyclic compound containing a thiophene ring substituted with a methyl group and a butane-1,3-dione moiety. This compound is primarily used in research and development within the fields of organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Methylthiophen-2-yl)butane-1,3-dione can be synthesized through various organic reactions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with acetylacetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
The synthesis involves standard organic chemistry techniques and equipment, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylthiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
1-(5-Methylthiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-2-yl)butane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but lacks the methyl group on the thiophene ring.
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine: Contains two thiophene rings and a benzene core, used in advanced material applications.
Uniqueness
1-(5-Methylthiophen-2-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
1-(5-Methylthiophen-2-yl)butane-1,3-dione is an organic compound characterized by its diketone structure and a methylthiophene substituent. While specific biological activities of this compound are not extensively documented, research indicates that similar compounds often exhibit significant biological properties. This article explores the potential biological activities, mechanisms of action, and implications for medicinal chemistry.
- Molecular Formula : C10H10O2S
- Molecular Weight : Approximately 182.24 g/mol
- Structure : The compound features a butane backbone with a diketone functional group and a methylthiophene ring, which enhances its reactivity and potential bioactivity.
1. Antimicrobial Properties
Compounds with similar structures to this compound have shown antimicrobial activity. Diketones and thiophene derivatives are often linked to various pharmacological activities, including:
- Inhibition of bacterial growth : Studies indicate that thiophene derivatives can disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
2. Anticancer Effects
Research has suggested that diketones may possess anticancer properties through mechanisms such as:
- Induction of apoptosis : Certain diketones have been shown to trigger programmed cell death in cancer cells by activating caspases and modulating cell signaling pathways.
3. Anti-inflammatory Activity
The presence of the thiophene ring in this compound may contribute to anti-inflammatory effects by:
- Inhibiting pro-inflammatory cytokines : Similar compounds have demonstrated the ability to downregulate cytokines like TNF-alpha and IL-6, which play key roles in inflammatory responses.
The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can modulate enzyme activities and receptor functions, potentially leading to:
- Enzyme inhibition : The diketone structure may allow the compound to act as a competitive inhibitor for various enzymes involved in metabolic pathways.
- Receptor modulation : The thiophene moiety enhances binding affinity to certain receptors, influencing signal transduction pathways crucial for cellular responses.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(5-methylthiophen-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(10)5-8(11)9-4-3-7(2)12-9/h3-4H,5H2,1-2H3 |
InChI Key |
SAXJMQLHGIPASO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















